molecular formula C14H11ClN2O3 B5562668 4-chloro-N-methyl-3-nitro-N-phenylbenzamide

4-chloro-N-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B5562668
M. Wt: 290.70 g/mol
InChI Key: WSRQXHGTRLMDTE-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.708 g/mol . It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a phenyl group attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

4-chloro-N-methyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), heat.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions, heat.

Major Products:

Scientific Research Applications

4-chloro-N-methyl-3-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of bacteria through interference with their metabolic processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

  • 4-chloro-N-methylbenzamide
  • 3-nitro-N-phenylbenzamide
  • 4-chloro-3-nitrobenzamide

Comparison:

4-chloro-N-methyl-3-nitro-N-phenylbenzamide is unique due to the presence of both a chloro and a nitro group on the benzene ring, as well as the N-methyl and N-phenyl substitutions on the amide group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQXHGTRLMDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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